1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine
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Overview
Description
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that features a combination of aromatic rings, an oxadiazole moiety, and a piperazine ring
Preparation Methods
The synthesis of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents include nitric acid, sulfuric acid, potassium permanganate, and hydrogen gas. Major products depend on the specific reaction conditions but can include hydroxylated, aminated, or halogenated derivatives.
Scientific Research Applications
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also features an oxadiazole ring and aromatic substituents but differs in the presence of a triazole ring.
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a piperazine ring.
The uniqueness of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-phenylpiperazine lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-33-21-10-7-18(8-11-21)24-26-25(34-27-24)19-9-12-22(23(17-19)30(31)32)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJQBYHCJWMSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCN(CC4)C5=CC=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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